![molecular formula C11H14N4O3 B13933335 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino group and the hydroxymethyl tetrahydrofuran moiety. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs and their behavior in different chemical environments.
Biology
In biology, this compound is investigated for its potential as a biochemical tool. It can be used to study enzyme interactions, nucleic acid synthesis, and cellular uptake mechanisms.
Medicine
In medicine, (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is explored for its therapeutic potential. It may act as an antiviral or anticancer agent by interfering with nucleic acid metabolism in pathogens or cancer cells.
Industry
In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit enzyme activity by mimicking natural substrates or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 5-fluorouracil
- Cytarabine
- Gemcitabine
Uniqueness
What sets (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart is its specific structural features, which may confer unique biological activity or chemical reactivity. Its combination of the pyrrolo[2,3-d]pyrimidine core with the tetrahydrofuran moiety provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8-,9-/m1/s1 |
InChI Key |
NIJSNUNKSPLDTO-IWSPIJDZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
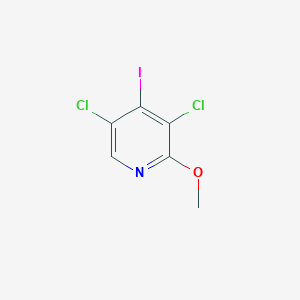

![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
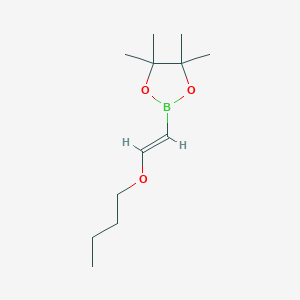


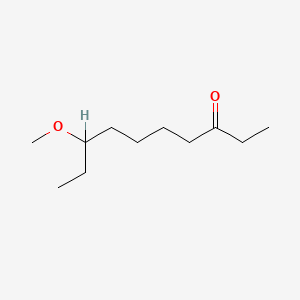

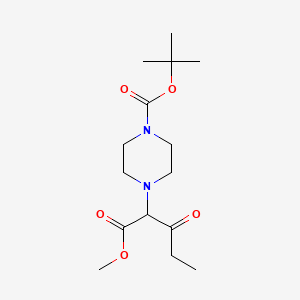
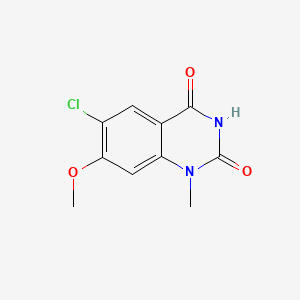
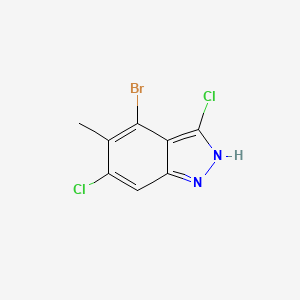

![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
